molecular formula C25H29N3O3 B5748335 2-(4-ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(4-ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B5748335
M. Wt: 419.5 g/mol
InChI Key: LGEYHGWBUGNYIP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholinyl ethyl group, and a quinoline carboxamide core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

    Attachment of the Morpholinyl Ethyl Group: The morpholinyl ethyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

2-(4-Ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide: A closely related compound with similar structural features.

    4-(2-Morpholin-4-yl-ethyl)-phenylamine: Another compound with a morpholinyl ethyl group attached to a phenyl ring.

    2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine: A compound with an ethoxyphenyl group and a morpholinyl ethyl group.

Uniqueness

2-(4-Ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups and its quinoline core. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-6-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-3-31-20-7-5-19(6-8-20)24-17-22(21-16-18(2)4-9-23(21)27-24)25(29)26-10-11-28-12-14-30-15-13-28/h4-9,16-17H,3,10-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEYHGWBUGNYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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